molecular formula C11H15BrN2O B8150651 2-Amino-3-(3-bromophenyl)-N-ethylpropanamide

2-Amino-3-(3-bromophenyl)-N-ethylpropanamide

Cat. No.: B8150651
M. Wt: 271.15 g/mol
InChI Key: SDANYGLDZRMYBO-UHFFFAOYSA-N
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Description

2-Amino-3-(3-bromophenyl)-N-ethylpropanamide is an organic compound that belongs to the class of amides It features a bromophenyl group attached to a propanamide backbone, with an amino group at the second carbon and an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromophenyl)-N-ethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and ethylamine.

    Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with ethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-bromophenyl)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

2-Amino-3-(3-bromophenyl)-N-ethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of bromophenyl derivatives with biological targets, such as enzymes and receptors.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-bromophenyl)-N-ethylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino and amide groups can form hydrogen bonds, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-bromophenyl)-N-ethylpropanamide: Similar structure but with the bromine atom at the para position.

    2-Amino-3-(3-chlorophenyl)-N-ethylpropanamide: Similar structure but with a chlorine atom instead of bromine.

    2-Amino-3-(3-bromophenyl)-N-methylpropanamide: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

2-Amino-3-(3-bromophenyl)-N-ethylpropanamide is unique due to the specific positioning of the bromine atom and the ethyl group, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in drug design and materials science.

Properties

IUPAC Name

2-amino-3-(3-bromophenyl)-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-2-14-11(15)10(13)7-8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDANYGLDZRMYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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